molecular formula C13H24O4 B057648 Diethyl butylethylmalonate CAS No. 596-76-9

Diethyl butylethylmalonate

Cat. No.: B057648
CAS No.: 596-76-9
M. Wt: 244.33 g/mol
InChI Key: OPFFBDXXUZAUAK-UHFFFAOYSA-N
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Description

Diethyl butylethylmalonate is an organic compound with the molecular formula C13H24O4. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups, and the central methylene group is substituted with butyl and ethyl groups. This compound is used in various chemical syntheses and industrial applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of diethyl butylethylmalonate typically involves the alkylation of diethyl malonate. The process can be summarized in the following steps :

    Formation of Sodium Ethoxide: Ethanol reacts with sodium to form sodium ethoxide.

    Generation of Diethyl Malonate Sodium Salt: Diethyl malonate is added to sodium ethoxide, resulting in the formation of diethyl malonate sodium salt.

    Alkylation: Bromobutane is added to the diethyl malonate sodium salt, leading to the formation of this compound through an alkylation reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often without the need for catalysts, which reduces production costs .

Chemical Reactions Analysis

Types of Reactions: Diethyl butylethylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl butylethylmalonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl butylethylmalonate involves its reactivity as a malonate ester. The compound can form enolate ions, which are nucleophilic and can participate in various substitution and addition reactions. These reactions often target carbonyl compounds, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other malonate esters. This makes it particularly valuable in specialized synthetic applications and research .

Properties

IUPAC Name

diethyl 2-butyl-2-ethylpropanedioate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H24O4/c1-5-9-10-13(6-2,11(14)16-7-3)12(15)17-8-4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFFBDXXUZAUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208281
Record name Diethyl butylethylmalonate
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Molecular Weight

244.33 g/mol
Source PubChem
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CAS No.

596-76-9
Record name 1,3-Diethyl 2-butyl-2-ethylpropanedioate
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Record name Diethyl butylethylmalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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